10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine
Overview
Description
10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine is a chemical compound that belongs to the class of heterocyclic compounds. It features a tricyclic ring system with a dibenzo structure joined to a central seven-membered heterocyclic ring. This compound is known for its biological activity and has been studied for its potential therapeutic applications, particularly in the field of antipsychotic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine involves multiple steps. One common synthetic route starts with the reaction of dithiosalicylic acid with 1,4-dichloro-2-nitrobenzene to form 2-(4-chloro-2-nitrophenylthio)benzoic acid. This intermediate is then subjected to further reactions to form the desired tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for further biological studies.
Medicine: It is being investigated for its potential as an antipsychotic agent due to its ability to interact with multiple neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin (5HT1A, 5HT2A), dopamine (D1, D2), histamine (H1), and adrenaline (alpha1, alpha2). By acting as an antagonist at these receptor sites, the compound can modulate neurotransmitter activity, which is believed to contribute to its antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Quetiapine: Another antipsychotic agent with a similar tricyclic structure.
Clozapine: An antipsychotic drug with a dibenzo structure and similar receptor binding profile.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with multiple neurotransmitter receptors. This multi-target approach may offer advantages in terms of efficacy and side effect profile compared to other antipsychotic agents .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyrido[4,3-b][1,4]benzothiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-20-8-10-21(11-9-20)17-13-4-2-3-5-15(13)22-16-6-7-18-12-14(16)19-17/h2-7,12H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKZGZNZBTSIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=CN=C3)SC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30159919 | |
Record name | 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136772-40-2 | |
Record name | 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136772402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-(4-Methylpiperazin-1-yl)pyrido(4,3-b)(1,4)benzothiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30159919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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